molecular formula C11H22N2O B1197583 Undec-10-enohydrazide CAS No. 5458-77-5

Undec-10-enohydrazide

Cat. No.: B1197583
CAS No.: 5458-77-5
M. Wt: 198.31 g/mol
InChI Key: QGWQHDWECZBDTR-UHFFFAOYSA-N
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Description

Undec-10-enohydrazide is an organic compound with the molecular formula C11H22N2O. It is a hydrazide derivative of undec-10-enoic acid, characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an undec-10-ene chain.

Biochemical Analysis

Biochemical Properties

Undec-10-enohydrazide plays a significant role in biochemical reactions, particularly in the synthesis of macroheterocycles containing hydrazide and ester fragments . It interacts with various enzymes and proteins, including hydrazine hydrate and dihydrazides of malonic, glutaric, and adipic acids

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of macroheterocycles, which can impact cell function by altering the activity of specific enzymes and proteins

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with hydrazine hydrate and dihydrazides, leading to the formation of macroheterocycles . These interactions can result in enzyme inhibition or activation, depending on the specific biomolecules involved. This compound may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of macroheterocycles and the metabolism of medium-chain acylcarnitines . It interacts with enzymes such as carnitine palmitoyltransferase 1, which converts undec-10-enoyl-CoA into undec-10-enoylcarnitine for transport into the mitochondrial matrix . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can influence its activity and function, as well as its interactions with other biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-10-enohydrazide can be synthesized through the reaction of undec-10-enoic acid with hydrazine hydrate. The reaction typically involves the following steps:

    Activation of Undec-10-enoic Acid: The carboxylic acid group of undec-10-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Reaction with Hydrazine Hydrate: The activated undec-10-enoic acid is then reacted with hydrazine hydrate to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Undec-10-enohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Undec-10-enohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds .

Properties

IUPAC Name

undec-10-enehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2H,1,3-10,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWQHDWECZBDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281974
Record name undec-10-enohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-77-5
Record name 10-Undecenoic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5458-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 23711
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5458-77-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name undec-10-enohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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